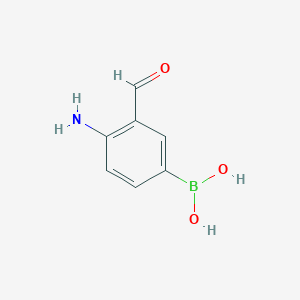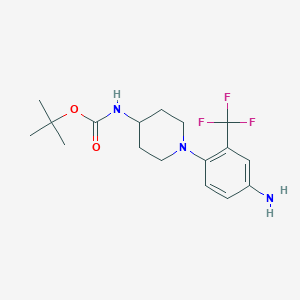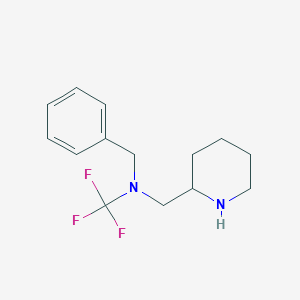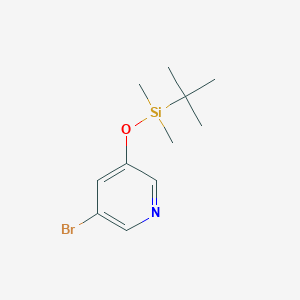
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a chemical compound with the molecular formula C11H18BrNOSi and a molecular weight of 288.26 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a tert-butyldimethylsilyloxy group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Reactants: 3-bromopyridine, tert-butyldimethylsilyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Procedure: The reactants are mixed in the solvent and stirred at room temperature under an inert atmosphere. The reaction mixture is then quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate. The product is purified by column chromatography.
Chemical Reactions Analysis
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: The silyloxy group can be oxidized to a hydroxyl group using reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen peroxide (H2O2).
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
Scientific Research Applications
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting the central nervous system.
Material Science:
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-hydroxypyridine: Lacks the silyloxy group and is more prone to oxidation.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a silyloxy group, making it less sterically hindered.
3-Chloro-5-(tert-butyldimethylsilyloxy)pyridine: Contains a chlorine atom instead of a bromine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a bulky silyloxy group, which provides steric protection and influences its reactivity in various chemical transformations.
Properties
Molecular Formula |
C11H18BrNOSi |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-6-9(12)7-13-8-10/h6-8H,1-5H3 |
InChI Key |
AYNYMQBKBDZENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


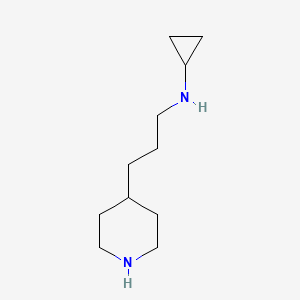
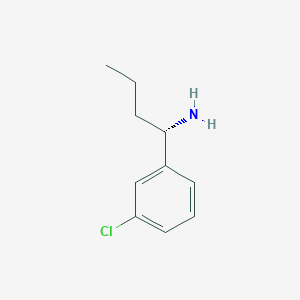



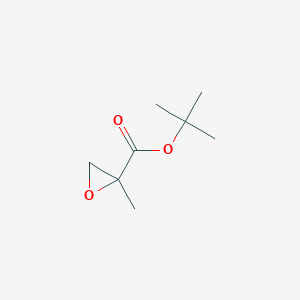

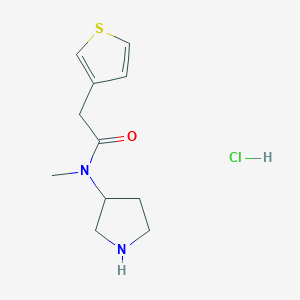
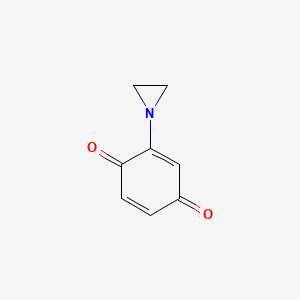
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
